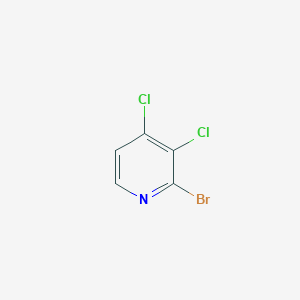

2-溴-3,4-二氯吡啶

描述

2-Bromo-3,4-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 226.89 .

Synthesis Analysis

The synthesis of 2-Bromo-3,4-dichloropyridine and similar compounds often involves the use of organolithium reagents . For instance, the Suzuki–Miyaura cross-coupling reaction of heteroaryl polyhalides with aryl boronates is a common approach . This method is widely used due to the wide range of methods available for the preparation of both reaction partners, the versatility and functional group compatibility of these methods, and the general stability, low toxicity, ease of handling, and commercial availability of the reaction partners .Molecular Structure Analysis

The molecular structure of 2-Bromo-3,4-dichloropyridine can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory . These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound . The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-3,4-dichloropyridine often involve site-selective Suzuki–Miyaura coupling of heteroaryl halides . The site-selectivity of these reactions is influenced by factors such as the intrinsic polarities of the ring carbons .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3,4-dichloropyridine can be analyzed using various methods. For instance, the UV-visible spectrum of the compound can be calculated in the gas phase and for different solvents using the time-dependent DFT approach . The thermodynamic functions of the compound can also be reported using spectroscopic data .科学研究应用

选择性官能化和偶联反应

2-溴-3,4-二氯吡啶作为选择性官能化的起点,通过位点选择性反应合成广泛的衍生物。该化合物的卤素原子可以被策略性地替换或修饰,从而产生具有材料科学、制药和农用化学潜在应用的新型结构。例如,由钯配合物催化的选择性胺化可以将此类多卤吡啶转化为有价值的胺化产物,展示了该化合物在构建含氮杂环中的效用 (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

新型衍生物的合成

2-溴-3,4-二氯吡啶通过铃木偶联和索诺加希拉偶联等交叉偶联反应,在合成新型吡啶衍生物中发挥重要作用。这些反应促进了各种官能团的引入,扩大了该化合物在开发新材料和生物活性分子中的用途。这些偶联策略的多功能性促进了新化学空间的探索,以及具有独特性质的化合物的潜在发现 (Usman Nazeer et al., 2020; Rodisnel Perdomo Rivera et al., 2019).

作用机制

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds via the reaction of organoboron compounds with organic halides .

Mode of Action

The mode of action of 2-Bromo-3,4-dichloropyridine likely involves its participation in chemical reactions as a halogenated pyridine. In Suzuki–Miyaura coupling reactions, for example, the bromine and chlorine atoms on the pyridine ring could potentially be displaced by organoboron reagents, leading to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 2-Bromo-3,4-dichloropyridine can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst .

安全和危害

未来方向

Future research on 2-Bromo-3,4-dichloropyridine could focus on further understanding its reactivity patterns and exploring its potential applications in various fields. For instance, the alternative metalation of 2,5-dichloropyridine at the 4- or 6-position and of 3,4-dichloropyridine at the 2- or 5-position could be investigated .

属性

IUPAC Name |

2-bromo-3,4-dichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWOYZFLSMHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromophenyl)-6-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2712790.png)

![6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2712795.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2712798.png)

![N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2712802.png)

![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)

![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)

![Methyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2712807.png)